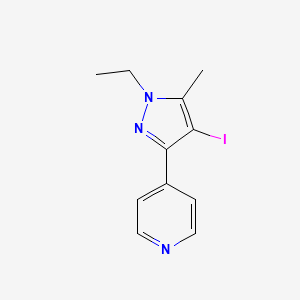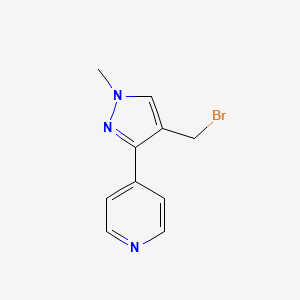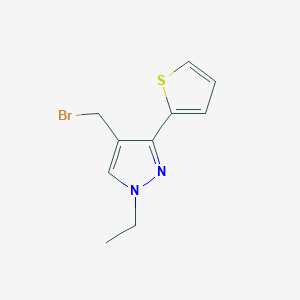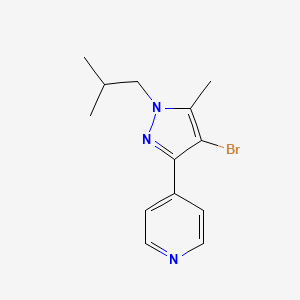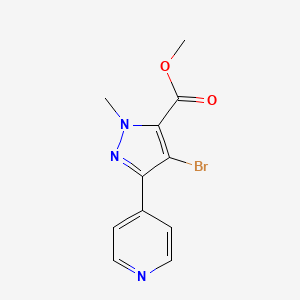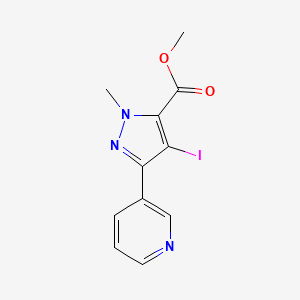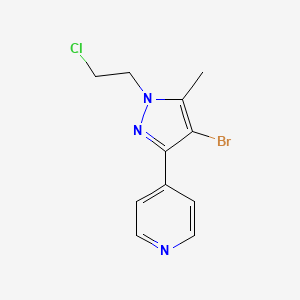
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a cyclopentyl group, a pyrrolidine ring, a 1,2,3-triazole ring, and a methanol group . It belongs to the class of pyrrolidines, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) attached to a cyclopentyl group (a five-membered ring of carbon atoms). Attached to the pyrrolidine ring is a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a methanol group is attached to the 4-position of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some general properties can be inferred from its structure: it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Catalyst Applications
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been extensively studied for their catalytic properties. Ozcubukcu, Ozkal, Jimeno, and Pericàs (2009) synthesized a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst operates well under neat conditions or on water, with low catalyst loadings and short reaction times at room temperature, displaying compatibility with free amino groups, making it an outstanding catalyst for CuAAC reactions (Ozcubukcu et al., 2009). Furthermore, Etayo, Ayats, and Pericàs (2016) reported that tris(1,2,3-triazol-4-yl)methanols and derivatives, belonging to the same chemical family, have emerged as a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions, including homogeneous and heterogenized catalytic systems (Etayo, Ayats, & Pericàs, 2016).
Corrosion Inhibition
In the field of corrosion science, triazole derivatives, closely related to the compound , have been studied as corrosion inhibitors. Ma, Qi, He, Tang, and Lu (2017) investigated the effectiveness of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and its derivatives as corrosion inhibitors for mild steel in acidic medium, highlighting their strong interaction with the mild steel surface, leading to substantial inhibition efficiency (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis and Structural Studies
The structural aspects and synthetic applications of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol derivatives have also been a focus. Anderson, Elliott, McAdam, Gordon, and Crowley (2013) conducted a systematic synthetic, spectroscopic, and computational study on fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands, which are structurally related to the compound , revealing insights into their electronic properties and potential applications in material science (Anderson et al., 2013).
特性
IUPAC Name |
[1-(1-cyclopentylpyrrolidin-3-yl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,11-12,17H,1-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMLGGZEOFSHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)N3C=C(N=N3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)
